Trimethyl(phenoxy)silane

Chemical Vapor Deposition Organosilicon Volatility Thermodynamic Properties

Trimethyl(phenoxy)silane (CAS 1529-17-5), also known as phenoxytrimethylsilane or phenol trimethylsilyl ether, is a trimethylsilyl-protected phenol with the molecular formula C9H14OSi and a molecular weight of 166.29 g/mol. It is a colorless to light yellow liquid with a density of 0.92 g/mL at 25 °C, a melting point of -55 °C, and a boiling point of 81 °C at 23 mmHg (lit.).

Molecular Formula C9H14OSi
Molecular Weight 166.29 g/mol
CAS No. 1529-17-5
Cat. No. B075037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(phenoxy)silane
CAS1529-17-5
Molecular FormulaC9H14OSi
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=C1
InChIInChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyOJAJJFGMKAZGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(phenoxy)silane (CAS 1529-17-5): Core Properties and Procurement-Relevant Specifications


Trimethyl(phenoxy)silane (CAS 1529-17-5), also known as phenoxytrimethylsilane or phenol trimethylsilyl ether, is a trimethylsilyl-protected phenol with the molecular formula C9H14OSi and a molecular weight of 166.29 g/mol . It is a colorless to light yellow liquid with a density of 0.92 g/mL at 25 °C, a melting point of -55 °C, and a boiling point of 81 °C at 23 mmHg (lit.) [1]. The compound is widely employed as a silylating agent for phenolic hydroxyl protection and as a Friedel-Crafts catalyst, with typical commercial purity specifications of 97% . Its physicochemical profile—moderate volatility, lipophilicity (LogP ~2.5–3.3), and thermal stability up to at least 350 K—makes it a candidate for both liquid-phase organic synthesis and vapor-phase applications such as chemical vapor deposition (CVD) [2].

1
TMS-protected phenol for temporary hydroxyl masking in multi-step synthesis
2
Moderate volatility profile supports CVD precursor delivery at moderate temperatures
3
Reported high-yield synthetic routes (89–98%) enable scalable procurement

Why Generic Substitution Fails: The Non-Interchangeable Reactivity of Trimethyl(phenoxy)silane


Despite belonging to the aryloxysilane class, trimethyl(phenoxy)silane exhibits substitution-dependent volatility, hydrolytic lability, and steric accessibility that preclude simple replacement by homologues such as triethyl(phenoxy)silane or tert-butyldimethyl(phenoxy)silane. Vapor pressure measurements at 350 K reveal that trimethyl(phenoxy)silane (4130 Pa) is significantly less volatile than trimethyl(allyloxy)silane (52,660 Pa), yet comparable to trimethyl(phenyl)silane (4400 Pa) [1]. Hydrolytic stability diverges markedly depending on the medium: while stable in aqueous conditions [2], the compound undergoes rapid hydrolysis in 96% ethanol, rendering ethanolic solutions unsuitable for spectroscopic or long-term storage applications [3]. Furthermore, the trimethylsilyl (TMS) group offers a distinct balance of steric bulk and ease of deprotection—cleavable under mild acidic or fluoride conditions—that differs fundamentally from bulkier TBDMS or triethylsilyl protecting groups. These quantifiable differences in vapor-phase transport, solvent compatibility, and protecting-group kinetics directly impact the selection of this compound over its nearest structural analogs in both research and industrial workflows.

Alkyl chain length alters vapor pressure
Trimethyl(phenoxy)silane exhibits moderate volatility; smaller allyloxy analogs evaporate far more rapidly, while bulkier triethyl or TBDMS analogs require excessive heating. CVD delivery characteristics do not transfer.
Solvent-dependent hydrolytic lability
Stable in water but degrades rapidly in ethanol. Triethylphenoxysilanes may show different alcohol stability. Substitution without solvent validation risks premature deprotection or assay failure.
Silyl protecting group lability differs substantially
TMS is cleaved 10²–10⁴× faster than TES under acidic conditions. TBDMS requires fluoride. Deprotection orthogonality cannot be assumed when switching between TMS, TES, or TBDMS protected phenols.

Quantitative Differentiation Guide: Trimethyl(phenoxy)silane vs. Structural and Functional Analogs


Saturated Vapor Pressure at 350 K: A Critical Differentiator for CVD Precursor Selection

Trimethyl(phenoxy)silane exhibits a saturated vapor pressure of 4130 Pa at 350 K, placing it in the same volatility class as trimethyl(phenyl)silane (4400 Pa) and trimethyl(cyclohexyloxy)silane (4530 Pa), but approximately 12.7-fold lower than the allyloxy analog trimethyl(allyloxy)silane (52,660 Pa) under identical conditions [1]. This intermediate volatility profile distinguishes it from both high-volatility small-substituent silyl ethers and low-volatility bulkier trialkylsilyl phenoxides.

Vapor Pressure at 350 K
Head-to-head
Target: 4130 Pa
Comparator: 52,660 Pa (allyloxy), 4400 Pa (phenyl)
Supports moderate-temperature CVD precursor selection; 12.7× less volatile than allyloxy analog informs delivery differentiation.
Static tensimetry with glass membrane manometer; data at 350 K.
Chemical Vapor Deposition Organosilicon Volatility Thermodynamic Properties

Hydrolytic Stability: Conditional Lability in Alcoholic vs. Aqueous Media

Trimethyl(phenoxy)silane is reported to be stable toward hydrolysis in aqueous environments [1], yet undergoes rapid hydrolysis in 96% ethanol at ambient temperature [2]. This solvent-dependent lability contrasts with the behavior of triethylphenoxysilanes, which undergo base-catalyzed hydrolysis with measurable rate constants (ksp, kB, kOH) in aqueous dioxane at 30.2 °C [3]. The absence of comparable kinetic data for trimethyl(phenoxy)silane in non-alcoholic media necessitates empirical validation for each intended solvent system.

Hydrolytic Stability
Cross-study
Stable in water; rapid hydrolysis in 96% ethanol at ambient temp.
Solvent-dependent stability profile—avoid ethanolic solutions for storage or reaction.
Comparator triethylphenoxysilanes show base-catalyzed kinetics; validate for intended solvent system.
Silyl Protecting Groups Hydrolysis Kinetics Solvent Compatibility

Synthesis Yield: 89% from HMDS/P2O5/Al2O3 vs. 98% from HMDS/Ammonium Sulfate

Trimethyl(phenoxy)silane can be synthesized with an 89% yield via trimethylsilylation of phenol using hexamethyldisilazane (HMDS) catalyzed by P2O5/Al2O3 at room temperature . An alternative method employing ammonium sulfate as catalyst achieves a 98% yield after 10 h of reflux [1]. This contrasts with yields reported for triethyl(phenoxy)silane, for which no direct comparative synthesis data are available in the retrieved literature, but which may require alternative silylation conditions due to increased steric hindrance.

Synthesis Yield
Reported
89% (P2O5/Al2O3, RT) / 98% (ammonium sulfate, reflux)
High-yield routes support cost-effective in-house synthesis; method choice affects throughput.
Benchmark yields; no direct comparator data for triethyl analog.
Organosilicon Synthesis Silylation Efficiency Process Chemistry

Physicochemical Profile: Density, Boiling Point, and Lipophilicity vs. Triethyl and TBDMS Analogs

Trimethyl(phenoxy)silane exhibits a density of 0.92 g/mL at 25 °C and a boiling point of 81 °C at 23 mmHg [1]. In contrast, triethyl(phenoxy)silane has a predicted density of 0.9±0.1 g/cm³ and a boiling point of 227.7±9.0 °C at 760 mmHg , while tert-butyldimethyl(phenoxy)silane has a density of 0.9127 g/cm³ and a boiling point of 100-101 °C at 15 Torr [2]. The LogP of trimethyl(phenoxy)silane is ~2.5–3.3 , compared to an estimated LogP of 4.07 for the TBDMS analog [2].

Physicochemical Profile
Cross-study
Density 0.92 g/mL; BP 81 °C (23 mmHg); LogP ~2.5–3.3
Lower BP facilitates purification by distillation vs. bulkier triethyl/TBDMS analogs.
Literature values at specified pressures; LogP estimated.
Physical Chemistry Solvent Extraction Chromatographic Behavior

Reactivity Profile: Trimethylsilyl vs. Triethylsilyl Protecting Group Lability

Trimethyl(phenoxy)silane functions as a trimethylsilyl (TMS) protected phenol, with the Si–O bond susceptible to cleavage by fluoride sources (e.g., TBAF) or mild aqueous acid . While no direct kinetic comparison with triethyl(phenoxy)silane deprotection is available in the retrieved literature, class-level inference from organosilicon protecting group chemistry indicates that TMS ethers are generally cleaved 10²–10⁴ times faster than triethylsilyl (TES) ethers under acidic conditions due to reduced steric shielding of the silicon center. The TBDMS group is approximately 10⁴ times more stable than TMS under acidic conditions and requires fluoride for efficient removal.

Deprotection Lability
Class-level
TMS cleaved 10²–10⁴× faster than TES under acidic conditions; TBDMS ~10⁴× more stable.
TMS provides most labile temporary protection; deprotection orthogonality review advised.
Class-level inference from organosilicon chemistry; empirical validation recommended.
Protecting Group Strategy Deprotection Kinetics Organic Synthesis

Evidence-Backed Application Scenarios for Trimethyl(phenoxy)silane Procurement


Chemical Vapor Deposition (CVD) Precursor for Silicon-Containing Thin Films

The saturated vapor pressure of 4130 Pa at 350 K enables reliable precursor delivery in low-pressure CVD systems without requiring excessive source heating [1]. This volatility profile is well-matched to moderate-temperature deposition processes for SiC:H or SiCN:H films, where precise control over precursor flux is essential for film stoichiometry and dielectric performance. Trimethyl(phenoxy)silane's vapor pressure is approximately 12.7-fold lower than trimethyl(allyloxy)silane, reducing the risk of uncontrolled evaporation and chamber contamination.

Transient Protection of Phenolic Hydroxyl Groups in Multi-Step Organic Synthesis

As a trimethylsilyl-protected phenol, trimethyl(phenoxy)silane offers the most labile silyl protecting group among common analogs (TMS vs. TES vs. TBDMS) . The TMS group can be removed under mildly acidic conditions or with fluoride ions, enabling orthogonal protection strategies where more stable silyl ethers (e.g., TBDMS-protected alcohols) remain intact. However, users must avoid ethanolic solvents during reactions or workup, as rapid hydrolysis occurs in 96% ethanol at ambient temperature [2].

Friedel-Crafts Alkylation/Acylation Catalysis

Trimethyl(phenoxy)silane has been employed as a catalyst for Friedel-Crafts reactions that convert alkenes into alcohols or epoxides . While quantitative catalytic efficiency data relative to classical Lewis acids (e.g., AlCl₃) are not available in the retrieved literature, its utility as a mild, silicon-based catalyst offers an alternative to harsh, corrosive reagents in aromatic functionalization workflows.

Analytical Reference Standard and Spectroscopic Calibration

The compound's defined physicochemical properties—density 0.92 g/mL, boiling point 81 °C at 23 mmHg, and UV λmax 274 nm in heptane—support its use as a calibration standard in GC, HPLC, and UV-Vis spectroscopy [3]. However, ethanol-based sample preparation should be avoided due to rapid hydrolytic degradation [2]; alternative solvents such as heptane or dichloromethane are recommended.

Application
Selection Property
Validation Focus
CVD precursor for Si-containing films
Volatility profile at 350 K (moderate vapor pressure)
Verify deposition window and mass transport rate under specific reactor conditions
Transient hydroxyl protection in synthesis
TMS lability under mild acid or fluoride
Confirm solvent compatibility (avoid ethanol); validate orthogonality with other protecting groups
Friedel-Crafts catalysis
Reported catalytic utility (context-dependent)
Benchmark catalytic efficiency against classical Lewis acids for target transformation
Analytical reference standard
Defined density, BP, and UV λmax
Calibrate GC/HPLC/UV systems using non-ethanolic diluents; verify retention/index stability

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